
2-(6-Amino-1h-indazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1H-indazol-1-yl)propanenitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features an indazole core with an amino group at the 6-position and a propanenitrile group at the 2-position, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1-(6-nitro-1H-indazol-1-yl)propanenitrile with a reducing agent to convert the nitro group to an amino group . The reaction conditions often involve the use of palladium catalysts and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(6-Amino-1H-indazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxamide: Known for its anticancer properties.
2-(1H-Indazol-6-yl)benzo[d]imidazole: Used as an inhibitor targeting FMS-like tyrosine kinase 3 (FLT3).
1-(2-Aminopropyl)-1H-indazole: Evaluated for its suitability as a 5-HT2 receptor agonist.
Uniqueness
2-(6-Amino-1H-indazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group and a nitrile group on the indazole core makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)propanenitrile |
InChI |
InChI=1S/C10H10N4/c1-7(5-11)14-10-4-9(12)3-2-8(10)6-13-14/h2-4,6-7H,12H2,1H3 |
InChI Key |
WMYROGRBADPTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


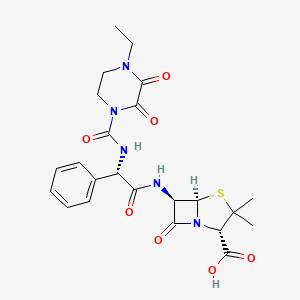

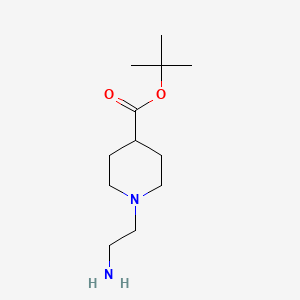
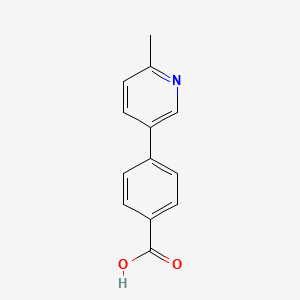
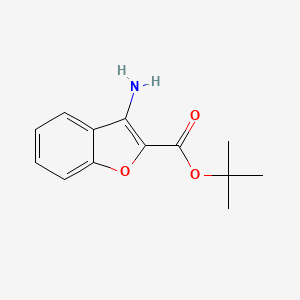
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
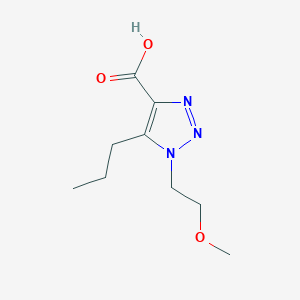
![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)
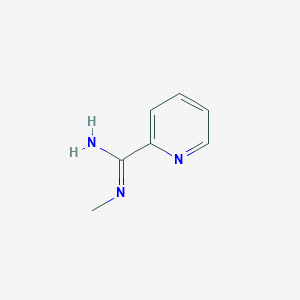
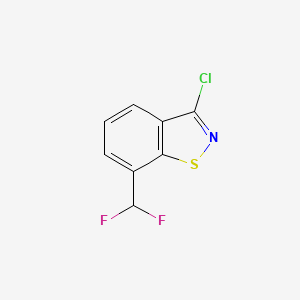
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)

